molecular formula C6H3BrFI B056243 4-Bromo-1-fluoro-2-iodobenzene CAS No. 116272-41-4

4-Bromo-1-fluoro-2-iodobenzene

Cat. No. B056243
M. Wt: 300.89 g/mol
InChI Key: JNETZJWWXCLUKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 4-bromo-1-fluoro-2-iodobenzene, typically involves halogenation reactions, where different halogens are introduced into the benzene ring. For instance, Gail and Coenen (1994) describe a one-step preparation of fluorobromo- and fluoroiodobenzene derivatives through nucleophilic exchange on corresponding phenyl-trimethylammonium salts, showcasing the methodological advancements in the synthesis of such halogenated compounds (Gail & Coenen, 1994).

Molecular Structure Analysis

The molecular structure of 4-bromo-1-fluoro-2-iodobenzene is characterized by the presence of three different halogens on a benzene ring, which significantly influences its electronic and spatial configuration. The impact of these halogens on the benzene ring's geometry and electronic properties can be studied through spectroscopic methods such as FT-IR, FT-Raman, and UV spectroscopy, offering insights into the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

This compound's reactivity is largely defined by the presence of the halogens, which can participate in various chemical reactions. These include nucleophilic aromatic substitution (NAS) reactions, where the halogens can be replaced by nucleophiles, and palladium-catalyzed cross-coupling reactions, making it a valuable synthon for the introduction of fluorophenyl structures into complex molecules as described by Forngren et al. (1998) (Forngren et al., 1998).

Scientific Research Applications

  • Vibrational Spectroscopy and Ionization Studies : Halobenzene derivatives, including bromo-, fluoro-, and iodobenzene compounds, are studied for their vibrational spectra and ionization energies. These studies are crucial for understanding the electronic structure and properties of such compounds (Kwon, Kim, & Kim, 2002).

  • Synthetic Precursors in Radiochemistry : Derivatives of halobenzenes, like 1-bromo-4-[18F]fluorobenzene, are synthesized for use in radiochemistry, particularly in 18F-arylation reactions. These compounds are valuable for preparing radiopharmaceuticals and imaging agents (Ermert et al., 2004).

  • Study of Ionic Intermediates in Gamma Irradiation : Research on halogenated benzene and naphthalene derivatives, including bromo- and fluoro-substituted benzenes, provides insights into the behavior of ionic intermediates produced by gamma irradiation. This is significant in understanding radiation chemistry (Namiki, 1975).

  • Electrolyte Additives in Lithium-Ion Batteries : Compounds like 4-bromo-2-fluoromethoxybenzene have been studied as bi-functional electrolyte additives in lithium-ion batteries. These additives enhance the batteries' thermal stability and provide overcharge protection (Zhang, 2014).

  • Organic Synthesis and Fluoroalkylation : Research into the reactivity of fluoroalkyl copper species with iodobenzene derivatives, including bromo- and fluoro-substituted compounds, aids in the development of new fluoroalkylation reactions. This has implications for synthetic organic chemistry (Zhu et al., 2015).

  • Sonolysis Studies : The sonolysis (ultrasonic degradation) of halogenated benzenes, including fluoro-, bromo-, and iodobenzene, has been compared to understand their degradation mechanisms and rates. This research is important for environmental chemistry and pollutant degradation (Drijvers, Van Langenhove, & Herrygers, 2000).

  • Catalysis and Aminocarbonylation : The aminocarbonylation of para-substituted iodobenzenes, including fluoro and bromo derivatives, is studied to understand the effects of substituents on catalysis. This contributes to advancements in catalytic processes in organic synthesis (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

  • Radiation Chemistry : Studies on dihalobenzenes, including fluoro- and iodobenzene derivatives, in radiation chemistry, particularly focusing on the formation of halide ions, offer insights into the reactions under radiation and their potential applications (Naik & Mohan, 2005).

Safety And Hazards

4-Bromo-1-fluoro-2-iodobenzene is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNETZJWWXCLUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382266
Record name 4-bromo-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-iodobenzene

CAS RN

116272-41-4
Record name 4-bromo-1-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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N#[N+]c1cc(Br)ccc1F
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Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (1.71 g) in water (4 cm3) was added dropwise to a stirred mixture of 5-bromo-2-fluoroaniline (4.5 g), water (15 cm3), ice (15 g) and concentrated sulphuric acid (1.8 cm3) at a temperature maintained at 0°-5° C. The reaction mixture was stirred for 30 minutes, and further concentrated sulphuric acid (0.4 cm3) added. The resultant solution, containing 5-bromo-2-fluorobenzenediazonium sulphate, was then added dropwise to a solution of potassium iodide (4.23 g) in water (10 cm3) at a temperatue of 5°-6° C.; vigorous effervescence was observed during the addition. When the addition was complete, the reaction mixture was allowed to warm to the ambient temperature (22° C.) and was then extracted twice with diethyl ether. The combined extracts were washed successively with brine and sodium thiosulphate solutions, dried over anhydrous magnesium sulphate, filtered and concentrated by evaporation of the solvent under reduced pressure. The residual oil was purified by flash column chromatography, using a silica gel support and eluting with petroleum ether (boiling range 40°-60° C.) containing 4% by volume diethyl ether, to give 4-bromo-1-fluoro-2-iodobenzene (4.63 g) as a colourless oil.
Quantity
1.71 g
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4.5 g
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ice
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15 g
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1.8 mL
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4 mL
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15 mL
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0.4 mL
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5-bromo-2-fluorobenzenediazonium sulphate
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4.23 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-fluoro-2-iodobenzene
Reactant of Route 2
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4-Bromo-1-fluoro-2-iodobenzene
Reactant of Route 3
4-Bromo-1-fluoro-2-iodobenzene
Reactant of Route 4
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4-Bromo-1-fluoro-2-iodobenzene
Reactant of Route 5
4-Bromo-1-fluoro-2-iodobenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-fluoro-2-iodobenzene

Citations

For This Compound
6
Citations
DS Kim, KH Lee, JY Lee… - Chemistry–A European …, 2019 - Wiley Online Library
… -2-fluoro-2′-nitro-1,1′-biphenyl prepared through a Suzuki coupling reaction between 4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane and 4-bromo-1-fluoro-2-iodobenzene…
JD Low, MD Bartberger, Y Cheng, D Whittington… - Bioorganic & Medicinal …, 2018 - Elsevier
The diastereoselective synthesis and structure activity relationship (SAR) of a series of fused cyclopropyl-3-amino-2,4-oxazine (2-oxa-4-azabicyclo[4.1.0]hept-3-en-3-amine)-containing …
Number of citations: 20 www.sciencedirect.com
O Allemann - 2014 - zora.uzh.ch
Using a highly reactive silyl cation paired with a carborane anion, carbonfluorine (Ar–F) bonds could be activated towards intramolecular aryl-aryl coupling. Exposure of a fluorophenyl …
Number of citations: 2 www.zora.uzh.ch
P Garcia-Losada, AC DeBaillie… - … Process Research & …, 2020 - ACS Publications
… (1,3) The route to prepare 3 began with lithium–iodide exchange in 4-bromo-1-fluoro-2-iodobenzene (4) using n-BuLi followed by condensation with Weinreb amide 5 (4) (available in …
Number of citations: 8 pubs.acs.org
X Chen, S Bagnich, R Pollice, B Li… - Advanced Optical …, 2023 - Wiley Online Library
… As presented in Scheme S1 (Supporting Information), Ullmann coupling between the commercial thiophenol and either 2,4-difluoro-1-iodobenzene or 4-bromo-1-fluoro-2-iodobenzene …
Number of citations: 5 onlinelibrary.wiley.com
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
… S1 (270 mg, 2 mmol) was reacted with 4-bromo-1-fluoro-2-iodobenzene (1200 mg, 4 mmol) following the general procedure A to afford 240 mg (39%, solid) of the title compound after …
Number of citations: 30 pubs.acs.org

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